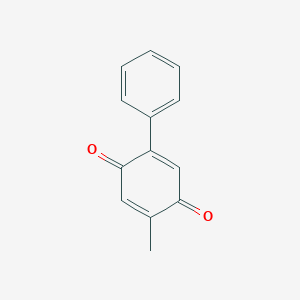
Stannane, 1,4-phenylenebis[triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, 1,4-phenylenebis[triphenyl-] is an organotin compound characterized by the presence of tin atoms bonded to a phenylene group and triphenyl groups. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, 1,4-phenylenebis[triphenyl-] typically involves the reaction of 1,4-dibromobenzene with triphenyltin chloride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by triphenyltin groups. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Stannane, 1,4-phenylenebis[triphenyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, 1,4-phenylenebis[triphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
Stannane, 1,4-phenylenebis[triphenyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for bioactive organotin compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and as a reducing agent.
Stannane (Tin hydride): A simpler organotin compound with a tetrahedral structure.
1,4-Phenylenebis[tributylstannane]: Similar in structure but with tributyl groups instead of triphenyl groups.
Uniqueness
Stannane, 1,4-phenylenebis[triphenyl-] is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other organotin compounds. Its use in the Stille coupling reaction highlights its importance in synthetic organic chemistry.
Propiedades
| 96872-40-1 | |
Fórmula molecular |
C42H34Sn2 |
Peso molecular |
776.1 g/mol |
Nombre IUPAC |
triphenyl-(4-triphenylstannylphenyl)stannane |
InChI |
InChI=1S/6C6H5.C6H4.2Sn/c7*1-2-4-6-5-3-1;;/h6*1-5H;1-2,5-6H;; |
Clave InChI |
XBMGBASAOWYYCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)






![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
